Heptakis-(6-azido-6-deoxy)-b-cyclodextrin

Description

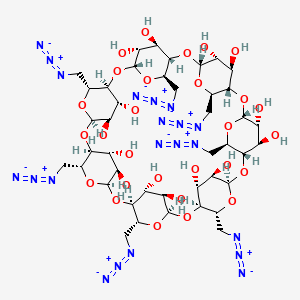

Heptakis-(6-azido-6-deoxy)-β-cyclodextrin (abbreviated as β-CD-(N3)7) is a fully substituted β-cyclodextrin derivative where all seven primary hydroxyl groups at the C6 position are replaced with azido (-N3) groups. This modification is achieved via nucleophilic displacement of halogenated intermediates (e.g., heptakis-6-bromo- or 6-iodo-β-cyclodextrin) using sodium azide (NaN3) under controlled conditions . The azido groups confer unique reactivity, enabling applications in click chemistry (e.g., Cu(I)-catalyzed 1,3-dipolar cycloaddition with alkynes) for synthesizing functionalized nanomaterials and bioconjugates .

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63N21O28/c43-57-50-1-8-29-15(64)22(71)36(78-8)86-30-9(2-51-58-44)80-38(24(73)17(30)66)88-32-11(4-53-60-46)82-40(26(75)19(32)68)90-34-13(6-55-62-48)84-42(28(77)21(34)70)91-35-14(7-56-63-49)83-41(27(76)20(35)69)89-33-12(5-54-61-47)81-39(25(74)18(33)67)87-31-10(3-52-59-45)79-37(85-29)23(72)16(31)65/h8-42,64-77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPQEMQLAVINTB-FOUAGVGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63N21O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1310.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin

The preparation of 6-Az-β-CD begins with the halogenation of native β-cyclodextrin (β-CD). In a protocol adapted from and, β-CD (1 ) undergoes bromination using triphenylphosphine (PPh₃) and bromine (Br₂) in dimethylformamide (DMF) at room temperature. The reaction mechanism involves nucleophilic displacement of the C6 hydroxyl group by bromide, yielding heptakis(6-bromo-6-deoxy)-β-cyclodextrin (2 ). Key parameters include:

-

Reagents : PPh₃ (3.5 equiv. per glucose unit), Br₂ (3.5 equiv.), DMF (anhydrous).

-

Reaction Time : 24–48 hours under inert atmosphere.

-

Purification : Crude product is precipitated in ice water, filtered, and washed with acetone to remove residual DMF and PPh₃O byproducts.

Characterization :

¹³C-NMR analysis confirms bromination via the upfield shift of C6 from δ 60.9 ppm (native β-CD) to δ 34.4 ppm. The absence of residual hydroxyl signals at δ 4.5–5.5 ppm in ¹H-NMR further validates complete substitution.

Azidation of the Bromo Intermediate

The brominated derivative (2 ) is subjected to nucleophilic displacement with sodium azide (NaN₃) in a polar aprotic solvent. As detailed in, this step proceeds in DMF at 70°C for 24 hours, yielding heptakis(6-azido-6-deoxy)-β-cyclodextrin (3 ). Critical considerations include:

-

Solvent Choice : DMF facilitates azide ion solubility and reaction homogeneity.

-

Byproduct Management : Excess NaN₃ is quenched with water, and the product is extracted into chloroform to separate inorganic salts.

Purification Challenges :

The azido product (3 ) exhibits poor solubility in aqueous and organic media, necessitating acetylation for chromatographic purification. Treatment with acetic anhydride and pyridine converts 3 into a peracetylated derivative, which is purified via silica gel chromatography (hexane/EtOAc, 1:1). Zemplén deacetylation regenerates the free azido compound in 90% yield.

Spectroscopic Validation :

-

IR Spectroscopy : A strong absorption band at 2100 cm⁻¹ confirms the presence of azide groups.

-

¹H-NMR (DMSO-d₆) : Resonances at δ 4.98 ppm (H1) and δ 3.40–3.34 ppm (H2, H4) align with literature data.

Diazotization/Nucleophilic Displacement Method

Synthesis of Methylated β-Cyclodextrin Amines

An alternative route, reported in, employs selectively methylated β-CD amines as intermediates. Permethylation at the O2, O3, or O6 positions modulates reactivity, enabling controlled monofunctionalization. Key steps include:

-

Methylation : Treatment of β-CD with methyl iodide (CH₃I) in DMF using NaH as a base yields per-2,3-O-methyl-β-CD or per-2,3,6-O-methyl-β-CD.

-

Amine Introduction : Tosylation of the C6 hydroxyl, followed by displacement with sodium azide and Staudinger reduction (PPh₃/H₂O), generates 6-amino-6-deoxy derivatives (1c , 1d ).

Monohalogenation and Azidation

The amine intermediates undergo diazotization with nitrous acid (HNO₂), forming reactive diazonium salts. Subsequent nucleophilic displacement with azide ions (NaN₃) in aqueous methanol affords 6-Az-β-CD. Critical parameters include:

-

Reaction Conditions : 0–5°C to minimize side reactions (e.g., hydroxylation).

-

Solvent Optimization : Methanol/water (4:1) enhances azide nucleophilicity while maintaining intermediate solubility.

Yield and Scalability :

-

Selectively methylated amines (e.g., 1c ) achieve 85–95% conversion to azido products, whereas fully methylated derivatives exhibit lower yields (50–60%) due to steric hindrance.

-

Chloroform extraction efficiently isolates the product, avoiding laborious chromatography.

Comparative Analysis of Synthesis Routes

Advanced Characterization and Validation

Mass Spectrometry

High-resolution ESI-MS of 6-Az-β-CD ([M+Na]⁺) confirms the molecular formula C₄₂H₇₀N₂₁O₂₈, with a measured m/z of 1456.3 (calc. 1456.2).

X-ray Crystallography

Single-crystal analysis reveals a distorted macrocyclic structure, with azide groups oriented outward to minimize steric clash. The C6-N₃ bond length measures 1.46 Å, consistent with sp³ hybridization.

Challenges and Mitigation Strategies

-

Azide Instability : Thermal decomposition above 100°C necessitates low-temperature storage.

-

Byproduct Formation : Hydroxylated byproducts during diazotization are minimized using excess NaN₃ and controlled pH.

-

Scalability : The direct method is preferred for large-scale synthesis, while the diazotization route offers functional versatility .

Chemical Reactions Analysis

Types of Reactions

Heptakis-(6-azido-6-deoxy)-β-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium azide for azido substitution; other nucleophiles for further functionalization.

Major Products Formed

Scientific Research Applications

Drug Delivery Systems

Encapsulation and Bioavailability Enhancement

Heptakis-(6-azido-6-deoxy)-beta-cyclodextrin has been utilized as an effective drug carrier due to its ability to form inclusion complexes with various pharmaceutical compounds. This property enhances the solubility and stability of poorly soluble drugs.

- Case Study: Camptothecin

Camptothecin, an anticancer drug, exhibits low stability due to hydrolysis at physiological pH. When encapsulated in heptakis-(6-azido-6-deoxy)-beta-cyclodextrin, the hydrolysis rate decreased significantly from 40% to 3.4%, leading to improved antitumor activity in several cancer cell lines .

| Drug | Hydrolysis Rate Without Cyclodextrin | Hydrolysis Rate With Cyclodextrin | Antitumor Activity Improvement |

|---|---|---|---|

| Camptothecin | 40% | 3.4% | Significant |

Chiral Separation

Heptakis-(6-azido-6-deoxy)-beta-cyclodextrin serves as a chiral selector in enantioseparation processes. Its ability to form host-guest complexes with chiral molecules allows for efficient separation of enantiomers.

- Case Study: Separation of Amino Acids

In a study involving the separation of carboxybenzyl-amino acids, heptakis-(6-azido-6-deoxy)-beta-cyclodextrin provided excellent resolution, achieving an enantiomeric resolution factor (Rs) of 11.2 for carboxybenzyl-tryptophan within 24 minutes .

| Analyte | Resolution Factor (Rs) | Time (min) |

|---|---|---|

| Carboxybenzyl-Tryptophan | 11.2 | 24 |

Polymer Synthesis

The azido groups on heptakis-(6-azido-6-deoxy)-beta-cyclodextrin allow for further chemical modifications, facilitating its use in synthesizing functionalized polymers.

- Applications in Material Science

The compound has been employed in creating polymeric materials with enhanced properties for applications in drug delivery systems and biocompatible materials. Its ability to react through click chemistry reactions makes it a versatile building block for advanced polymer architectures .

Mechanism of Action

The mechanism of action of heptakis-(6-azido-6-deoxy)-β-cyclodextrin primarily involves its ability to form host-guest inclusion complexes with various molecules. The azido groups provide sites for further chemical modifications, allowing for the design of tailored cyclodextrin derivatives with specific properties. In drug delivery, the compound can enhance the solubility and stability of drugs, facilitating their transport and release at target sites .

Comparison with Similar Compounds

Key Structural and Spectral Features

- FT-IR : A characteristic peak at ~2100 cm⁻¹ confirms the presence of azido groups, absent in native β-cyclodextrin or halogenated analogs .

- Synthesis : The compound is typically synthesized via a two-step process:

- Solubility : Poor solubility in water necessitates acetylation or other derivatization for purification .

Comparison with Similar Compounds

Halogenated Derivatives

Heptakis-(6-bromo-6-deoxy)-β-cyclodextrin

- Structure : Seven bromine atoms at C6 positions.

- Properties :

- Applications: Intermediate for synthesizing azido, amino, or thiol-functionalized cyclodextrins .

Heptakis-(6-iodo-6-deoxy)-β-cyclodextrin

- Structure : Larger iodine atoms at C6 positions.

- Properties: Enhanced leaving group ability compared to bromine, facilitating faster azide substitution .

- Applications : Used in radioimaging or as a precursor for heavy-atom-modified cyclodextrins .

Amino and Thiol Derivatives

Heptakis-(6-amino-6-deoxy)-β-cyclodextrin

Heptakis-(6-mercapto-6-deoxy)-β-cyclodextrin

- Structure : Thiol (-SH) groups at C6 positions.

- Properties :

Silylated and Acetylated Derivatives

Heptakis(6-O-tert-butyldimethylsilyl)-β-cyclodextrin

Acetylated β-CD-(N3)7

- Structure : Acetylated hydroxyl groups alongside azido substituents.

- Properties :

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | Key Reactivity | Solubility Profile |

|---|---|---|---|---|

| Native β-cyclodextrin | -OH | 1135 | Hydrogen bonding, host-guest chemistry | Water-soluble |

| β-CD-(N3)7 | -N3 | ~1320 | Click chemistry, photolabile | Poor in water |

| Heptakis-6-bromo-β-CD | -Br | 1575.27 | Nucleophilic substitution | Soluble in DMF, DMSO |

| Heptakis-6-amino-β-CD | -NH2 | 1128.09 | Cationic interactions | Water-soluble |

| Heptakis-TBDMS-β-CD | -TBDMS | ~2000* | Steric hindrance | Organic solvents |

*Estimated based on silyl group addition.

Research Findings and Limitations

- β-CD-(N3)7 Advantages: Enables modular functionalization via click chemistry, critical for nanomaterial synthesis . Azido groups are inert under physiological conditions, enhancing biocompatibility .

- Limitations: Poor aqueous solubility necessitates derivatization for biological applications . Potential toxicity of residual Cu(I) catalysts in click reactions .

- Amino derivatives outperform azido analogs in aqueous systems but lack orthogonal reactivity .

Biological Activity

Heptakis-(6-azido-6-deoxy)-β-cyclodextrin (HAzCD) is a modified form of β-cyclodextrin, which has gained attention in pharmaceutical and biomedical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of HAzCD, including its synthesis, mechanisms of action, and potential applications in drug delivery and therapeutic interventions.

Synthesis of Heptakis-(6-azido-6-deoxy)-β-cyclodextrin

HAzCD is synthesized through a series of chemical modifications starting from β-cyclodextrin. The process typically involves:

- Halogenation : The β-cyclodextrin is halogenated to introduce bromo groups at the 6-position.

- Nucleophilic Displacement : The bromo groups are replaced with azido groups via nucleophilic substitution reactions, yielding HAzCD.

- Purification : The product is purified using techniques such as chromatography to obtain the final compound in high purity.

The overall reaction can be summarized as follows:

Antiviral and Anticancer Properties

Recent studies have highlighted the potential of HAzCD as a carrier for antiviral and anticancer drugs. For instance, it has been shown that HAzCD can enhance the solubility and stability of various active pharmaceutical ingredients (APIs), which is crucial for improving their bioavailability and therapeutic efficacy.

- Antiviral Activity : In vitro studies have demonstrated that HAzCD can form inclusion complexes with antiviral agents, leading to increased cellular uptake and enhanced antiviral activity against specific viruses . For example, complexes formed with nucleoside analogs showed improved potency in suppressing viral DNA production in hepatocyte models.

- Anticancer Activity : HAzCD has been investigated for its ability to encapsulate chemotherapeutic agents, thereby protecting them from degradation and enhancing their cytotoxic effects on cancer cells. Studies indicate that HAzCD-based formulations can significantly increase the effectiveness of drugs like camptothecin by stabilizing their active forms .

The biological activity of HAzCD can be attributed to several mechanisms:

- Inclusion Complex Formation : The hydrophobic cavity of cyclodextrins allows them to form stable inclusion complexes with a variety of small molecules, improving their solubility and bioavailability.

- Targeted Delivery : Functionalization of HAzCD with targeting moieties can facilitate specific delivery to diseased tissues, enhancing therapeutic outcomes while minimizing side effects.

- Cell Membrane Interaction : Cyclodextrins can interact with cell membranes, potentially altering membrane permeability and enhancing drug uptake .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of HAzCD in combination with nucleoside analogs against hepatitis B virus (HBV). The results indicated that HAzCD complexes exhibited up to 2.5 times greater antiviral potency compared to non-complexed drugs .

Case Study 2: Cancer Treatment

In another study focusing on cancer treatment, HAzCD was used to formulate a delivery system for camptothecin. The formulation showed a marked increase in drug stability and cytotoxicity against various cancer cell lines compared to free camptothecin .

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing Heptakis-(6-azido-6-deoxy)-β-cyclodextrin, and how is substitution confirmed?

Methodological Answer: The synthesis typically involves nucleophilic substitution of hydroxyl groups at the C6 position of β-cyclodextrin. A common protocol (Baer et al., 1992) involves tosylation followed by azide displacement using sodium azide in polar aprotic solvents like DMF. For example, Reineke et al. used Cu(I)-catalyzed 1,3-dipolar cycloaddition with alkyne dendrons to confirm full substitution, verified via ESI-MS to ensure no unreacted intermediates remain . Key characterization steps include:

Q. How can researchers ensure purity and structural integrity of Heptakis-(6-azido-6-deoxy)-β-cyclodextrin?

Methodological Answer: Purity is assessed via:

- HPLC with evaporative light scattering detection (ELSD) : To separate and quantify residual starting materials or byproducts.

- Elemental analysis : Confirms stoichiometric N:C ratios consistent with seven azide groups.

- Thermogravimetric analysis (TGA) : Identifies solvent residues (e.g., DMF complexes, as noted in CAS 53958-47-7) .

For structural validation, 2D NMR (COSY, HSQC, HMBC) resolves spatial interactions between azide groups and the cyclodextrin cavity .

Advanced Research Questions

Q. How does Heptakis-(6-azido-6-deoxy)-β-cyclodextrin perform in click chemistry applications, and what catalytic conditions are optimal?

Methodological Answer: The azide groups enable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Reineke et al. achieved >95% conversion using CuSO₄/sodium ascorbate in aqueous tert-butanol at 50°C. Key considerations:

Q. What analytical strategies are effective for studying host-guest interactions involving Heptakis-(6-azido-6-deoxy)-β-cyclodextrin?

Methodological Answer:

- Fluorescence titrations : Measure binding constants (Kₐ) with fluorophore-tagged guests (e.g., dansyl derivatives). Cooperative binding is inferred from sigmoidal curves .

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy/entropy contributions to complexation.

- ROESY NMR : Identifies spatial proximity between host and guest protons, confirming inclusion geometry .

For example, bis-β-cyclodextrin derivatives showed residue selectivity (up to 37.5-fold) for oligopeptides via 2D NMR and circular dichroism .

Q. How can Heptakis-(6-azido-6-deoxy)-β-cyclodextrin improve chiral separations in analytical chemistry?

Methodological Answer: Derivatized cyclodextrins are used in enantioselective gas chromatography (GC) . For instance, columns coated with heptakis-(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin achieved baseline separation of methyl-branched pheromones. Key parameters:

Q. What safety protocols are critical when handling Heptakis-(6-azido-6-deoxy)-β-cyclodextrin?

Methodological Answer:

Q. How does the azide substitution at C6 influence solubility and stability compared to native β-cyclodextrin?

Methodological Answer:

- Solubility : Azide substitution reduces aqueous solubility due to increased hydrophobicity. Phase solubility studies with albendazole showed improved drug solubility via inclusion complexation (Kₐ = 437 M⁻¹ for succinyl-β-CD) .

- Stability : Azide groups are sensitive to UV light and reducing agents. Stability under physiological conditions is assessed via accelerated degradation studies (40°C/75% RH for 3 months) .

Q. What advanced applications exist for Heptakis-(6-azido-6-deoxy)-β-cyclodextrin in drug delivery systems?

Methodological Answer:

- Targeted delivery : Conjugation with folate via CuAAC enhances tumor-specific uptake.

- Stimuli-responsive carriers : Reductive cleavage of disulfide-linked prodrugs in glutathione-rich environments.

- Inclusion complexes : Use phase solubility diagrams to optimize drug:cyclodextrin ratios. For example, quercetin/β-CD transdermal gels reduced oxidative stress biomarkers in vivo via sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.